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Compound of Interest

3-Methyl-2-(4-
Compound Name:
methylphenyl)morpholine

Cat. No.: B3184309

This guide provides a detailed comparison of the in vitro monoamine transporter affinity of 4-
methylphenmetrazine (4-MPM) and its positional isomers, 2-MPM and 3-MPM. The data
presented is crucial for researchers in pharmacology and drug development studying the
structure-activity relationships of novel psychoactive substances.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (ICso) of 4-MPM and
its isomers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin
transporter (SERT). These values were determined using in vitro uptake inhibition assays in rat
brain synaptosomes.[1] Lower ICso values indicate higher binding affinity.

Compound DAT ICso (pM) NET ICso (M) SERT ICso (UM)
4-MPM 1.93 0.68 0.26
2-MPM 6.74 0.82 1.23
3-MPM >10 1.57 >10
Phenmetrazine 0.98 0.55 251

Data sourced from Gallagher et al. (2018).[1]
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Based on these findings, 4-MPM demonstrates the highest affinity for the serotonin transporter,
suggesting potential entactogen-like properties, similar to MDMA.[1][2][3][4] In contrast, 2-MPM
and 3-MPM show a preference for the norepinephrine transporter, indicating stimulant
properties more aligned with the parent compound, phenmetrazine.[1][2][3][4] Notably, 4-MPM
Is approximately 3.5 times more potent than 2-MPM at the dopamine transporter.[1]

Experimental Protocols

The monoamine transporter affinity of the 4-MPM isomers was evaluated through in vitro
uptake inhibition assays using rat brain synaptosomes.[1][2][3][4][5] This methodology is a
standard procedure for characterizing the interaction of compounds with monoamine
transporters.

Preparation of Synaptosomes:
o Male Wistar rats were euthanized, and their brains were rapidly removed.

e The corpus striatum, hippocampus, and cerebral cortex were dissected on ice. These
regions are enriched with DAT, SERT, and NET, respectively.

e The brain tissue was homogenized in a sucrose solution and centrifuged to isolate the
synaptosomes, which are resealed nerve terminals containing the monoamine transporters.

Uptake Inhibition Assay:

e Synaptosomes were pre-incubated with various concentrations of the test compounds (4-
MPM, 2-MPM, 3-MPM, or phenmetrazine).

o Atritiated monoamine substrate ([*H]dopamine, [3H]serotonin, or [*H]norepinephrine) was
then added to the mixture.

e The uptake of the radiolabeled substrate by the transporters was allowed to proceed for a
set period.

e The reaction was terminated by rapid filtration, separating the synaptosomes from the
incubation medium.
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e The amount of radioactivity trapped within the synaptosomes was quantified using liquid
scintillation counting.

e The concentration of the test compound that inhibited 50% of the specific uptake of the
radiolabeled substrate (ICso) was calculated from concentration-response curves.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro monoamine transporter uptake
inhibition assay.

Workflow for Monoamine Transporter Affinity Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3184309#comparing-monoamine-transporter-affinity-
of-4-mpm-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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